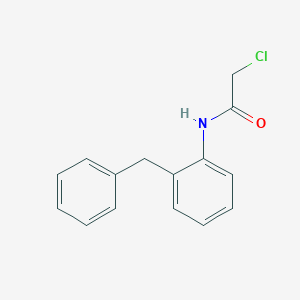

N-(2-benzylphenyl)-2-chloroacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-benzylphenyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c16-11-15(18)17-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCYKOPNFLUUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368394 | |

| Record name | N-(2-benzylphenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21535-43-3 | |

| Record name | 2-Chloro-N-[2-(phenylmethyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21535-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(diphenylmethyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021535433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-benzylphenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-benzylphenyl)-2-chloroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-benzylphenyl)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-benzylphenyl)-2-chloroacetamide is a chemical compound belonging to the class of N-substituted-2-chloroacetamides. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its likely synthesis, and an exploration of its potential biological activities based on the known characteristics of this chemical class. While specific experimental data for this exact molecule is limited in publicly available literature, this guide consolidates available information and provides context based on analogous compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are primarily sourced from chemical supplier databases and computational predictions.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 21535-43-3 |

| Molecular Formula | C₁₅H₁₄ClNO |

| Molecular Weight | 259.73 g/mol |

| Appearance | Solid (predicted) |

| Melting Point | 113-114 °C |

| Boiling Point | 443.2 °C (predicted) |

| Density | 1.217 g/cm³ (predicted) |

| Solubility | Soluble in chloroform |

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Benzylaniline

-

Chloroacetyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or another suitable base

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-benzylaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add chloroacetyl chloride (1.05 equivalents) dropwise via a dropping funnel, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Characterization

Specific spectral data for this compound is not available in the searched literature. However, based on the analysis of related N-substituted-2-chloroacetamides, the following spectral characteristics can be anticipated.[1]

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | s | 1H | -NH (amide proton) |

| ~ 7.1 - 7.5 | m | 9H | Aromatic protons |

| ~ 4.1 - 4.3 | s | 2H | -CH₂Cl |

| ~ 4.0 | s | 2H | -CH₂- (benzyl) |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~ 164 - 166 | C=O (amide) |

| ~ 125 - 140 | Aromatic carbons |

| ~ 42 - 44 | -CH₂Cl |

| ~ 38 - 40 | -CH₂- (benzyl) |

Expected IR Spectral Data (KBr pellet, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3250 - 3350 | N-H stretch (amide) |

| ~ 3000 - 3100 | C-H stretch (aromatic) |

| ~ 2850 - 2950 | C-H stretch (aliphatic) |

| ~ 1660 - 1680 | C=O stretch (amide I) |

| ~ 1530 - 1550 | N-H bend (amide II) |

| ~ 700 - 800 | C-Cl stretch |

Potential Biological Activities and Mechanism of Action

While no specific biological activities have been reported for this compound, the broader class of N-substituted-2-chloroacetamides has been investigated for various biological effects.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated that N-substituted-2-chloroacetamide derivatives possess significant antimicrobial and antifungal properties.[1][2][3] The presence of the chloroacetamide moiety is often crucial for this activity.[3] The lipophilicity of the N-substituent can influence the compound's ability to penetrate the cell membranes of microorganisms.[1] These compounds have shown efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi.[1][2]

Anti-inflammatory Activity

Some N-substituted-2-chloroacetamides have been explored for their anti-inflammatory potential.[4][5] The proposed mechanism for this activity can involve the inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2), which are key players in the inflammatory cascade.[4]

Herbicidal Activity

Chloroacetamide herbicides are a well-established class of agricultural chemicals.[6][7] Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[6] This disruption of lipid metabolism interferes with cell membrane formation and ultimately leads to the death of susceptible plants.[6][7]

General Mechanism of Action: Covalent Inhibition

A common mechanistic feature of chloroacetamides is their ability to act as covalent inhibitors.[7] The electrophilic carbon atom of the chloroacetyl group can react with nucleophilic residues, such as the sulfhydryl group of cysteine, in the active site of target enzymes. This irreversible binding leads to the inactivation of the enzyme and the observed biological effect.

Visualizations

Synthesis Workflow

The following diagram illustrates the likely synthetic pathway for this compound.

Caption: Synthesis of this compound.

Conceptual Mechanism of Action: Covalent Inhibition

This diagram illustrates the general mechanism by which chloroacetamides can act as covalent inhibitors of enzymes.

Caption: Covalent inhibition by a chloroacetamide.

Conclusion

This compound is a compound for which detailed experimental characterization and biological activity studies are currently lacking in the public domain. However, by examining the broader class of N-substituted-2-chloroacetamides, it is reasonable to predict its synthetic route and potential for biological activity, likely as an antimicrobial, anti-inflammatory, or herbicidal agent, functioning through a mechanism of covalent inhibition. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related molecules. Further experimental investigation is warranted to fully elucidate the specific properties and activities of this compound.

References

- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orientjchem.org [orientjchem.org]

- 5. Buy N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide | 1177234-08-0 [smolecule.com]

- 6. Mode of Action for Chloroacetamides and Functionally Related Compounds [jstage.jst.go.jp]

- 7. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

Technical Guide: N-[2-(Phenylmethyl)phenyl]-2-chloroacetamide (CAS 21535-43-3)

An In-depth Profile of a Key Epinastine-Related Compound for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical compound with CAS number 21535-43-3, correctly identified as N-[2-(Phenylmethyl)phenyl]-2-chloroacetamide . This compound is primarily known in the pharmaceutical industry as a process-related impurity of Epinastine, an antihistamine. This document details its chemical structure, physicochemical properties, a representative synthesis protocol, and a standardized analytical methodology for its detection and quantification. The information herein is intended to support researchers, analytical scientists, and drug development professionals in understanding, controlling, and managing this specific impurity in the context of Epinastine manufacturing and quality control.

Chemical Identity and Structure

The compound associated with CAS number 21535-43-3 is unequivocally N-[2-(Phenylmethyl)phenyl]-2-chloroacetamide. Initial database discrepancies associating this CAS number with the diuretic Bumetanide have been clarified; the correct CAS number for Bumetanide is 28395-03-1.

N-[2-(Phenylmethyl)phenyl]-2-chloroacetamide is recognized as "Epinastine Impurity 4" or "Epinastine Impurity N7" in pharmaceutical literature and by chemical suppliers.[1][2][3] Its core structure consists of a 2-(phenylmethyl)aniline (also known as 2-aminodiphenylmethane) moiety acylated with a chloroacetyl group.

Molecular Structure:

Caption: Chemical Structure of N-[2-(Phenylmethyl)phenyl]-2-chloroacetamide.

Physicochemical Properties

A summary of the key physicochemical properties of N-[2-(Phenylmethyl)phenyl]-2-chloroacetamide is provided in the table below. This data is compiled from various chemical supplier databases and should be used for reference purposes.

| Property | Value | Reference(s) |

| CAS Number | 21535-43-3 | [2][3] |

| Molecular Formula | C₁₅H₁₄ClNO | [2] |

| Molecular Weight | 259.73 g/mol | [2] |

| IUPAC Name | N-(2-benzylphenyl)-2-chloroacetamide | [2][3] |

| Synonyms | 2-Chloro-N-[2-(benzyl)phenyl]acetamide; Epinastine Impurity 4 | [2][3] |

| Appearance | Solid, Light Brown | - |

| Melting Point | 113-114 °C | - |

| Boiling Point | 443.2 ± 38.0 °C (Predicted) | - |

| Solubility | Soluble in Chloroform | - |

| Storage Temperature | 2-8°C, Sealed in dry conditions | - |

Synthesis and Formation

N-[2-(Phenylmethyl)phenyl]-2-chloroacetamide is synthesized via the chloroacetylation of 2-(phenylmethyl)aniline. This reaction is a standard N-acylation where the primary amine of the starting material acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This compound is considered a process-related impurity in the synthesis of Epinastine, likely arising from an unreacted intermediate or a side reaction.

General Synthesis Protocol

The following protocol describes a general method for the synthesis of N-aryl-2-chloroacetamides, which is applicable for producing N-[2-(Phenylmethyl)phenyl]-2-chloroacetamide for use as an analytical reference standard.[4][5]

Reaction Scheme:

References

N-(2-benzylphenyl)-2-chloroacetamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and a representative synthetic protocol for N-(2-benzylphenyl)-2-chloroacetamide, a compound of interest for research and development in medicinal chemistry and material science.

Core Compound Data

The fundamental molecular and physical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₅H₁₄ClNO[1][2][3][4] |

| Molecular Weight | 259.73 g/mol [1][2][5] |

| CAS Number | 21535-43-3[1][2][3][4][5] |

| Synonyms | N-[2-(Phenylmethyl)phenyl]-2-chloroacetamide, 2-chloro-N-[2-(phenylmethyl)phenyl]acetamide[1][2] |

Synthesis and Experimental Protocol

The following section details a representative experimental protocol for the synthesis of this compound. This protocol is based on general methods for the acylation of anilines.

Objective:

To synthesize this compound via the acylation of 2-aminodiphenylmethane with chloroacetyl chloride.

Materials:

-

2-Aminodiphenylmethane

-

Chloroacetyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography apparatus (silica gel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminodiphenylmethane (1.0 equivalent) in anhydrous dichloromethane.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel over a period of 15-30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. N-[2-(Phenylmethyl)phenyl]-2-chloroacetamide CAS: 21535-43-3 - Career Henan Chemical Co. [coreychem.com]

- 3. chembk.com [chembk.com]

- 4. This compound, CasNo.21535-43-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 5. CAS 21535-43-3 | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Discovery and History of N-Aryl-2-chloroacetamides

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

The N-aryl-2-chloroacetamide scaffold is a versatile pharmacophore that has been the subject of significant research interest due to its broad spectrum of biological activities. These compounds are characterized by a central acetamide linkage, with a chloroacetyl group attached to the nitrogen of an aromatic amine. The ease of synthesis and the ability to readily introduce diverse substituents on the aryl ring have made this class of molecules a fertile ground for the discovery of new therapeutic agents. This technical guide delves into the synthesis, experimental protocols, and biological activities of N-aryl-2-chloroacetamides, providing a foundational understanding for researchers in drug discovery and development.

Synthesis and Chemical Reactivity

The primary route for the synthesis of N-aryl-2-chloroacetamides involves the chloroacetylation of a corresponding aryl amine.[1][2] This is typically achieved by reacting the amine with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.[1][2] The reactivity of the chloroacetamide moiety, specifically the electrophilic nature of the carbon atom bearing the chlorine, is a key determinant of the biological activity of these compounds.[1]

General Synthetic Workflow

The synthesis of N-aryl-2-chloroacetamides is a straightforward and well-established chemical transformation. The general workflow is depicted below.

Caption: Generalized synthetic workflow for N-Aryl-2-chloroacetamide derivatives.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible synthesis and evaluation of these compounds. Below are representative protocols for the synthesis and antimicrobial testing of N-aryl-2-chloroacetamides.

Synthesis of N-phenyl-2-chloroacetamide

This protocol describes a common method for the synthesis of the parent compound, N-phenyl-2-chloroacetamide.[3]

Materials:

-

Aniline (9.3 g)

-

Triethylamine (10.1 g)

-

Chloroacetyl chloride (11.3 g)

-

Dichloromethane (80 ml)

-

Water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of aniline and triethylamine in 40 ml of dichloromethane is prepared.

-

This solution is added dropwise over 1 hour to an ice-cooled solution of chloroacetyl chloride in 40 ml of dichloromethane.

-

The reaction mixture is stirred for an additional 18 hours at room temperature.

-

The resulting mixture is filtered to separate the organic phase.

-

The organic phase is washed three times with 50 ml of water.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed by evaporation to yield N-phenyl-2-chloroacetamide as a white solid.

-

The crude product can be used without further purification.[3]

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of the synthesized compounds against various microorganisms.[4]

Materials:

-

Synthesized N-(substituted phenyl)-2-chloroacetamides

-

Dimethyl sulfoxide (DMSO)

-

Luria-Bertani (LB) broth or Tryptic Soy Broth (TSB)

-

96-well microtiter plates

-

Bacterial and fungal strains (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans)

Procedure:

-

Stock solutions of the test compounds are prepared in DMSO.

-

Twofold serial dilutions of the compounds are made in the appropriate broth (LB for bacteria, TSB for fungi) in 96-well plates, typically in a concentration range from 32 to 4000 µg/mL.[4]

-

The final concentration of DMSO in the wells is kept at a non-inhibitory level (e.g., 5%).[4]

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Biological Activities and Structure-Activity Relationships

N-aryl-2-chloroacetamides have been reported to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and herbicidal properties.[4][5][6][7]

Antimicrobial Activity

Numerous studies have demonstrated the efficacy of N-substituted phenyl-2-chloroacetamides against a range of pathogenic microbes.[4][5] In general, these compounds are more effective against Gram-positive bacteria than Gram-negative bacteria and show moderate activity against fungi.[4] The lipophilicity of the compounds, influenced by the substituents on the phenyl ring, plays a crucial role in their ability to penetrate the microbial cell membrane.[4] Halogenated substituents, in particular, have been shown to enhance antimicrobial activity.[4]

Table 1: Minimum Inhibitory Concentrations (MIC) of selected N-(substituted phenyl)-2-chloroacetamides (µg/mL) [4]

| Compound | Substituent | S. aureus | MRSA | E. coli | C. albicans |

| SP1 | H | >4000 | >4000 | >4000 | >4000 |

| SP4 | 4-Cl | 1000 | 1000 | 2000 | 2000 |

| SP5 | 4-Br | 500 | 500 | 2000 | 1000 |

| SP6 | 4-F | 1000 | 1000 | 2000 | 2000 |

| SP12 | 3-Br | 500 | 500 | 2000 | 1000 |

Anti-inflammatory and Analgesic Activity

Some N-aryl acetamide derivatives have been investigated for their anti-inflammatory and analgesic properties. The proposed mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[6]

Hypothetical Signaling Pathway for COX Inhibition

The diagram below illustrates a simplified, hypothetical signaling pathway demonstrating how an N-aryl-2-chloroacetamide derivative might exert its anti-inflammatory effects through the inhibition of COX enzymes.

Caption: Hypothetical pathway of COX inhibition by an N-Aryl-2-chloroacetamide derivative.

Quantitative Data Summary

The following table summarizes key physicochemical and pharmacokinetic parameters for a representative N-benzyl-2-chloroacetamide, providing insights into its drug-like properties.

Table 2: Physicochemical and Predicted Pharmacokinetic Properties of N-benzyl-2-chloroacetamide [8]

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.63 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 29.1 Ų |

Conclusion

The N-aryl-2-chloroacetamide scaffold represents a privileged structure in medicinal chemistry, offering a foundation for the development of novel therapeutic agents with a range of biological activities. While the specific compound N-(2-benzylphenyl)-2-chloroacetamide remains uncharacterized in the public domain, the extensive research on analogous compounds provides a robust framework for understanding its potential synthesis, properties, and biological functions. The straightforward synthesis and the tunability of the aryl substituent make this class of molecules an attractive starting point for further drug discovery efforts, particularly in the areas of antimicrobial and anti-inflammatory research. Future investigations into novel derivatives are warranted to explore the full therapeutic potential of this chemical class.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsr.info [ijpsr.info]

- 6. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem [pubchem.ncbi.nlm.nih.gov]

theoretical yield calculation for N-(2-benzylphenyl)-2-chloroacetamide synthesis

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of N-(2-benzylphenyl)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and procedures for calculating the theoretical yield of this compound. The synthesis of N-substituted chloroacetamides is a fundamental process in the development of various biologically active molecules and pharmaceutical intermediates.[1][2] A precise understanding of the reaction stoichiometry and the concept of limiting reactants is crucial for optimizing reaction conditions, controlling costs, and maximizing efficiency in a laboratory or industrial setting.[3] This document outlines the requisite chemical data, a detailed experimental protocol, and a step-by-step guide to the calculation, supplemented with clear data tables and a logical workflow diagram.

Introduction to Chloroacetylation of Amines

The synthesis of this compound is achieved through the chloroacetylation of 2-benzylphenylamine (also known as 2-aminodiphenylmethane). This reaction is a classic example of nucleophilic acyl substitution, where the nucleophilic amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[1][4] The reaction proceeds with the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion to yield the final amide product and hydrochloric acid (HCl) as a byproduct.[4]

Due to the formation of HCl, an acid scavenger, typically a non-nucleophilic organic base such as triethylamine or pyridine, is required.[1] The base neutralizes the HCl, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.[1] The choice of solvent and base is critical and can significantly impact the reaction's yield and efficiency.[1]

Reaction Stoichiometry and Reagents

The balanced chemical equation for the synthesis of this compound is fundamental to calculating the theoretical yield. The reaction proceeds in a 1:1 molar ratio between the amine and the acyl chloride.

Reaction:

C₁₃H₁₃N (2-benzylphenylamine) + C₂H₂Cl₂O (Chloroacetyl Chloride) → C₁₅H₁₄ClNO (this compound) + HCl

To perform the yield calculation, the molecular weights of the reactants and the product must be accurately known. This data is summarized in the table below.

Table 1: Physicochemical Properties of Reaction Components

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 2-benzylphenylamine | C₁₃H₁₃N | 183.25 | Reactant |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | Reactant |

| This compound | C₁₅H₁₄ClNO | 259.73 | Product |

Molar masses are computed based on atomic weights.

Theoretical Yield Calculation

The theoretical yield is the maximum possible mass of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency.[3] This calculation is dictated by the limiting reactant , which is the reactant that is completely consumed first in a chemical reaction.[5]

Step-by-Step Calculation:

-

Determine Moles of Reactants : Convert the initial mass of each reactant into moles using their respective molar masses.

-

Moles = Mass (g) / Molar Mass ( g/mol )[6]

-

-

Identify the Limiting Reactant : Compare the mole ratio of the reactants to the stoichiometric ratio from the balanced equation (1:1 in this case). The reactant with the fewer moles (adjusted for stoichiometry) is the limiting reactant.[5][6]

-

Calculate Moles of Product : Based on the 1:1 stoichiometry, the moles of the limiting reactant will be equal to the theoretical moles of the product that can be formed.

-

Calculate Theoretical Yield : Convert the theoretical moles of the product into a mass (in grams) using its molar mass.[5]

-

Theoretical Yield (g) = Moles of Product × Molar Mass of Product ( g/mol )

-

Sample Calculation

Let's assume a researcher starts with 10.0 g of 2-benzylphenylamine and 7.0 g of chloroacetyl chloride.

-

Moles of 2-benzylphenylamine :

-

10.0 g / 183.25 g/mol = 0.0546 moles

-

-

Moles of Chloroacetyl Chloride :

-

7.0 g / 112.94 g/mol = 0.0620 moles

-

-

Limiting Reactant Identification :

-

Since the reaction stoichiometry is 1:1, we compare the moles directly.

-

Moles of 2-benzylphenylamine (0.0546) < Moles of Chloroacetyl Chloride (0.0620).

-

Therefore, 2-benzylphenylamine is the limiting reactant.

-

-

Theoretical Moles of Product :

-

The reaction can produce a maximum of 0.0546 moles of this compound.

-

-

Theoretical Yield of Product :

-

0.0546 moles × 259.73 g/mol = 14.18 grams

-

The theoretical yield for this experiment is 14.18 g . This value serves as the benchmark against which the actual yield (the mass of product physically obtained from the experiment) is compared to calculate the percent yield.[3]

Table 2: Sample Theoretical Yield Calculation Summary

| Parameter | 2-benzylphenylamine | Chloroacetyl Chloride | This compound |

| Starting Mass (g) | 10.0 | 7.0 | - |

| Molar Mass ( g/mol ) | 183.25 | 112.94 | 259.73 |

| Calculated Moles (mol) | 0.0546 | 0.0620 | - |

| Stoichiometric Ratio | 1 | 1 | 1 |

| Limiting Reactant | Yes | No | - |

| Theoretical Moles of Product (mol) | - | - | 0.0546 |

| Theoretical Yield (g) | - | - | 14.18 |

Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of N-(substituted phenyl)-2-chloroacetamides, adapted from established chemical literature.[7]

Materials:

-

2-benzylphenylamine

-

Chloroacetyl chloride

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, standard glassware

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-benzylphenylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the flask in an ice bath to 0°C with continuous stirring.

-

Add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the cooled amine solution over 30-60 minutes using a dropping funnel. Maintain the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.[7]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic phase sequentially with deionized water, a mild acid solution (e.g., 1M HCl) to remove excess amine and triethylamine hydrochloride, and finally with a saturated sodium bicarbonate solution.

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator.

-

The resulting crude solid, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Visualization of Calculation Workflow

The logical process for determining the theoretical yield can be visualized as a clear workflow. The following diagram, generated using Graphviz, illustrates the sequence of steps from initial measurements to the final calculated yield.

Caption: Workflow for theoretical yield calculation of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. byjus.com [byjus.com]

- 6. omnicalculator.com [omnicalculator.com]

- 7. prepchem.com [prepchem.com]

Synthese von N-(2-Benzylphenyl)-2-chloracetamid: Ein technischer Leitfaden

Veröffentlichungsdatum: 30. Dezember 2025

Autoren: Gemini Synthese-Forschungsgruppe

Zusammenfassung: Dieses Dokument beschreibt die primären Ausgangsmaterialien und eine gängige Syntheseroute zur Herstellung von N-(2-Benzylphenyl)-2-chloracetamid, einer wichtigen chemischen Zwischenstufe. Detaillierte Reaktionsbedingungen, stöchiometrische Verhältnisse und physikalisch-chemische Eigenschaften der beteiligten Substanzen werden zur Verfügung gestellt, um die Reproduzierbarkeit und Skalierbarkeit des Prozesses zu gewährleisten. Die hierin enthaltenen Informationen richten sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Synthese und Anwendung dieses Moleküls interessiert sind.

Einleitung

N-(2-Benzylphenyl)-2-chloracetamid ist eine Amidverbindung, die als wertvolles Zwischenprodukt in der organischen Synthese, insbesondere bei der Herstellung von pharmazeutischen Wirkstoffen und anderen komplexen organischen Molekülen, dient. Die Synthese dieser Verbindung erfolgt typischerweise durch eine Acylierungsreaktion zwischen einem primären Amin und einem Acylchlorid. Dieser Leitfaden beschreibt die am häufigsten verwendete Methode, die von 2-Benzylanilin und Chloracetylchlorid ausgeht.

Identifizierung der Ausgangsmaterialien

Die primären Ausgangsmaterialien für die Synthese von N-(2-Benzylphenyl)-2-chloracetamid sind 2-Benzylanilin und Chloracetylchlorid. Diese werden in der Regel in Gegenwart einer Base umgesetzt, um den bei der Reaktion entstehenden Chlorwasserstoff (HCl) zu neutralisieren.

Tabelle 1: Physikalisch-chemische Eigenschaften der Ausgangsmaterialien

| Eigenschaft | 2-Benzylanilin | Chloracetylchlorid |

| IUPAC-Name | 2-Aminodiphenylmethan | 2-Chloracetylchlorid |

| Summenformel | C₁₃H₁₃N | C₂H₂Cl₂O |

| Molmasse ( g/mol ) | 183.25 | 112.94 |

| Aussehen | Hellgelbe bis braune Flüssigkeit oder Feststoff | Farblose bis leicht gelbliche Flüssigkeit |

| Schmelzpunkt (°C) | 52-54 | -22 |

| Siedepunkt (°C) | 303-304 | 105-107 |

| Dichte (g/cm³) | 1.066 | 1.42 |

| CAS-Nummer | 2894-44-2 | 79-04-9 |

Syntheseweg und Mechanismus

Die Synthese von N-(2-Benzylphenyl)-2-chloracetamid erfolgt über eine nukleophile Acylsubstitution. Das Stickstoffatom der Aminogruppe im 2-Benzylanilin agiert als Nukleophil und greift das elektrophile Carbonylkohlenstoffatom des Chloracetylchlorids an. Der anschließende Verlust eines Chloridions und eines Protons führt zur Bildung der Amidbindung.

Abbildung 1: Allgemeiner Syntheseweg für N-(2-Benzylphenyl)-2-chloracetamid.

Detailliertes Versuchsprotokoll

Dieses Protokoll ist eine allgemeine Methode und kann je nach gewünschtem Maßstab und Reinheitsanforderungen angepasst werden.

Materialien:

-

2-Benzylanilin (1 Äquiv.)

-

Chloracetylchlorid (1.1 Äquiv.)

-

Wasserfreies Dichlormethan (DCM) oder ein anderes geeignetes aprotisches Lösungsmittel

-

Eine tertiäre Aminbase wie Triethylamin (TEA) oder Pyridin (1.2 Äquiv.)

-

Gesättigte Natriumbicarbonatlösung (NaHCO₃)

-

Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)

Vorgehensweise:

-

In einem trockenen, mit einem Magnetrührer und einem Tropftrichter ausgestatteten Rundkolben wird 2-Benzylanilin in wasserfreiem Dichlormethan gelöst.

-

Die Base (z.B. Triethylamin) wird zu der Lösung gegeben.

-

Der Kolben wird in ein Eisbad gestellt, um die Temperatur auf 0-5 °C zu senken.

-

Chloracetylchlorid, gelöst in einer kleinen Menge wasserfreiem Dichlormethan, wird langsam über den Tropftrichter zu der gerührten Lösung gegeben, wobei die Temperatur unter 10 °C gehalten wird.

-

Nach Abschluss der Zugabe wird das Eisbad entfernt und die Reaktionsmischung für 1-2 Stunden bei Raumtemperatur gerührt.

-

Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) überwacht werden.

-

Nach Abschluss der Reaktion wird die Mischung nacheinander mit Wasser und gesättigter Natriumbicarbonatlösung gewaschen, um überschüssige Säure und Salze zu entfernen.

-

Die organische Phase wird abgetrennt, über wasserfreiem Magnesiumsulfat oder Natriumsulfat getrocknet und filtriert.

-

Das Lösungsmittel wird unter reduziertem Druck entfernt (Rotationsverdampfer), um das rohe N-(2-Benzylphenyl)-2-chloracetamid zu erhalten.

-

Das Rohprodukt kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z.B. Ethanol/Wasser-Mischung oder Hexan/Ethylacetat) weiter gereinigt werden.

Abbildung 2: Experimenteller Arbeitsablauf für die Synthese und Aufreinigung.

Quantitative Daten

Die Ausbeuten und physikalischen Eigenschaften des Produkts können je nach Reaktionsbedingungen und Reinheit der Ausgangsmaterialien variieren.

Tabelle 2: Typische Reaktionsparameter und Ergebnisse

| Parameter | Wert | Anmerkungen |

| Stöchiometrisches Verhältnis | 1 : 1.1 : 1.2 | (2-Benzylanilin : Chloracetylchlorid : Base) |

| Reaktionstemperatur | 0 °C bis Raumtemperatur | Die exotherme Reaktion erfordert anfängliche Kühlung. |

| Reaktionszeit | 1 - 3 Stunden | Überwachung mittels DC empfohlen. |

| Typische Ausbeute (Rohprodukt) | > 90% | Vor der Umkristallisation. |

| Aussehen (Produkt) | Weißer bis cremefarbener Feststoff | Nach der Reinigung. |

| Schmelzpunkt (Produkt) | Variabel | Abhängig von der Reinheit, typischerweise im Bereich von 90-110 °C. |

Fazit

Die Synthese von N-(2-Benzylphenyl)-2-chloracetamid aus 2-Benzylanilin und Chloracetylchlorid ist eine robuste und effiziente Methode zur Herstellung dieses wichtigen Zwischenprodukts. Die Reaktion ist unkompliziert und liefert in der Regel hohe Ausbeuten. Eine sorgfältige Kontrolle der Temperatur während der Zugabe des Acylchlorids ist entscheidend, um Nebenreaktionen zu minimieren. Die in diesem Leitfaden beschriebenen Protokolle und Daten bieten eine solide Grundlage für die erfolgreiche Synthese und weitere Anwendung dieser Verbindung in der Forschung und Entwicklung.

Determining the Solubility of N-(2-benzylphenyl)-2-chloroacetamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the organic compound N-(2-benzylphenyl)-2-chloroacetamide (CAS No. 21535-43-3) in various organic solvents. Given the absence of publicly available quantitative solubility data for this specific compound, this document focuses on the standardized experimental protocols to enable researchers to generate this critical data. An illustrative table is provided to guide the presentation of such experimental findings.

Introduction

This compound is a chemical compound with potential applications in organic synthesis and drug discovery. Understanding its solubility in different organic solvents is a fundamental prerequisite for its use in reaction chemistry, purification, formulation, and various analytical procedures. Solubility data informs solvent selection for synthesis and recrystallization, and is a critical parameter in pre-formulation studies for pharmaceutical development. This guide outlines the industry-standard equilibrium solubility method for obtaining reliable and reproducible solubility data.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 21535-43-3 | ChemBK |

| Molecular Formula | C15H14ClNO | ChemBK |

| Molecular Weight | 259.73 g/mol | ChemScene |

| Appearance | Solid, Light Brown | ChemBK |

| Melting Point | 113-114 °C | ChemBK |

| LogP | 2.7 (at 25.5°C and pH 7) | ChemBK |

| Qualitative Solubility | Soluble in Chloroform | ChemBK |

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been published. To aid researchers in the presentation of experimentally determined data, the following table provides an illustrative template.

Disclaimer: The data presented in Table 2 is hypothetical and for illustrative purposes only. It does not represent actual experimental values for this compound.

Table 2: Illustrative Solubility of this compound in Selected Organic Solvents at 25°C

| Solvent | Dielectric Constant (20°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Hexane | 1.88 | [e.g., 0.5] | [e.g., 0.0019] |

| Toluene | 2.38 | [e.g., 5.2] | [e.g., 0.0200] |

| Dichloromethane | 8.93 | [e.g., 85.0] | [e.g., 0.3273] |

| Acetone | 20.7 | [e.g., 45.3] | [e.g., 0.1744] |

| Ethanol (95%) | 24.5 | [e.g., 15.8] | [e.g., 0.0608] |

| Methanol | 32.7 | [e.g., 9.7] | [e.g., 0.0373] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | [e.g., 150.0] | [e.g., 0.5775] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium or thermodynamic solubility is determined using the shake-flask method, which is considered the gold standard for its reliability. This method measures the concentration of a saturated solution of a compound in a specific solvent at a controlled temperature, after a state of equilibrium has been reached between the dissolved and undissolved solid.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. This typically takes 24 to 72 hours. Periodic checks can be made by analyzing samples at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to sediment.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant.

-

Filtration: Immediately filter the sample through a syringe filter to remove any remaining undissolved microcrystals. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the equilibrium solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

The Ascendant Role of Chloroacetamide Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chloroacetamide functional group, a seemingly simple chemical entity, has emerged as a powerful and versatile warhead in the design of targeted covalent inhibitors and other therapeutic agents. Its inherent reactivity, when appropriately modulated within a molecular scaffold, allows for the formation of stable, irreversible bonds with specific biological targets, leading to potent and durable pharmacological effects. This technical guide provides an in-depth exploration of the burgeoning applications of chloroacetamide derivatives in medicinal chemistry, with a focus on their anticancer, antibacterial, and antifungal potential. We delve into the quantitative measures of their biological activity, detail the experimental protocols for their synthesis and evaluation, and visualize the intricate signaling pathways and logical frameworks that underpin their therapeutic promise.

Quantitative Efficacy of Chloroacetamide Derivatives: A Comparative Overview

The therapeutic potential of chloroacetamide derivatives is underscored by their potent activity across various disease models. The following tables summarize the in vitro efficacy of representative compounds, providing a quantitative basis for comparison and further development.

Anticancer Activity

Chloroacetamide-containing molecules have demonstrated significant cytotoxicity against a range of cancer cell lines, including those known for their resistance to conventional therapies. Their mechanism often involves the targeted inhibition of key oncogenic proteins.

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |

| d6 | MCF7 (Breast Adenocarcinoma) | 38.0 | |

| d7 | MCF7 (Breast Adenocarcinoma) | 40.6 | |

| Y19 | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.021 | |

| Compound 3e | Jurkat (T-cell Leukemia) | ~30-40 | |

| Compound 2a | Jurkat (T-cell Leukemia) | ~30-40 | |

| Compound 4a | Jurkat (T-cell Leukemia) | ~30-40 | |

| Compound 6e | PANC-1 (Pancreatic Cancer) | 4.6 | |

| Compound 6e | HepG2 (Liver Cancer) | 2.2 | |

| Compound 6c | MCF7 (Breast Cancer) | 15.5 |

Antibacterial Activity

The growing threat of antibiotic resistance has spurred the search for novel antibacterial agents. Chloroacetamide derivatives have shown promise in this arena, exhibiting inhibitory activity against both Gram-positive and Gram-negative bacteria.

| Compound ID/Name | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 13 | Bacillus cereus | 10 | |

| d3 | Staphylococcus aureus | 13.4 (µM) | |

| Compound 5 | Escherichia coli | 0.64 | |

| Compound 21 | Escherichia coli | 0.67 | |

| Compound 8 | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.66 |

Antifungal Activity

Invasive fungal infections pose a significant threat, particularly to immunocompromised individuals. Chloroacetamide derivatives have demonstrated potent antifungal activity against clinically relevant fungal pathogens.

| Compound ID/Name | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 2 | Candida species | 25-50 | |

| Compound 3 | Candida species | 25-50 | |

| Compound 4 | Candida species | 25-50 | |

| Compound 2 | Dermatophytes | 3.12-50 | |

| Compound 3 | Dermatophytes | 3.12-50 | |

| Compound 4 | Dermatophytes | 3.12-50 | |

| 4-BFCA | Fusarium species | 12.5-50 | |

| 2-chloro-N-phenylacetamide | Candida albicans | 128-256 | |

| 2-chloro-N-phenylacetamide | Candida parapsilosis | 128-256 |

Experimental Protocols: A Methodological Guide

The synthesis and biological evaluation of chloroacetamide derivatives require robust and reproducible experimental procedures. This section provides detailed methodologies for key experiments.

Synthesis and Characterization of a Representative Chloroacetamide Derivative: N-(4-chlorophenyl)-2-chloroacetamide

This protocol outlines a general method for the synthesis of N-aryl chloroacetamides, exemplified by the preparation of N-(4-chlorophenyl)-2-chloroacetamide.

Materials:

-

4-Chloroaniline

-

Chloroacetyl chloride

-

Triethylamine (TEA) or Sodium Acetate

-

Dichloromethane (DCM) or Acetic Acid

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Buchner funnel

Procedure:

-

Dissolve 4-chloroaniline (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask.

-

Add a base such as triethylamine (1.1 - 1.5 eq) to the solution to act as an acid scavenger.

-

Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

-

Add chloroacetyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water.

-

Dry the product. For further purification, recrystallization from a suitable solvent like ethanol can be performed.

Characterization Data for N-(4-chlorophenyl)-2-chloroacetamide:

-

¹H NMR (CDCl₃): δ 4.272 (2H, s, Cl-CH₂), 7.302–7.380 (2H, t, JHH = 7.8 Hz, Ar-H), 7.597–7.636 (2H, d, JHH = 7.8 Hz, Ar-H), 10.321 (1H, s, NH).

-

¹³C NMR (CDCl₃): δ 43.833 (Cl-CH₂), 121.162 (C₂,C₆), 129.119 (C₃,C₅), 137.677 (C₁), 164.934 (C=O).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Chloroacetamide derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the chloroacetamide derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cancer Stem Cell Inhibition: Sphere Formation Assay

This assay assesses the ability of cancer stem cells (CSCs) to self-renew and form three-dimensional spheroids.

Materials:

-

Cancer cell line containing CSCs

-

Serum-free sphere formation medium (e.g., DMEM/F12 supplemented with B-27, EGF, and bFGF)

-

Ultra-low attachment 24-well or 96-well plates

-

Chloroacetamide derivatives

Procedure:

-

Prepare a single-cell suspension of the cancer cells.

-

Resuspend the cells in the sphere formation medium at a low density (e.g., 500-2000 cells/mL) to ensure clonal sphere formation.

-

Add the cell suspension to the wells of an ultra-low attachment plate.

-

Treat the cells with different concentrations of the chloroacetamide derivatives.

-

Incubate the plates for 7-14 days, allowing spheres to form.

-

Count the number of spheres (typically >50 µm in diameter) in each well under a microscope.

-

Calculate the percentage of sphere formation inhibition compared to the untreated control.

Antibacterial Susceptibility: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antibacterial agent.

Materials:

-

Bacterial strains

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Chloroacetamide derivatives

-

0.5 McFarland turbidity standard

Procedure:

-

Prepare a stock solution of the chloroacetamide derivative in a suitable solvent.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the broth to achieve a range of concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to the final desired concentration (approximately 5 x 10⁵ CFU/mL).

-

Inoculate each well (except for a sterility control) with the bacterial suspension.

-

Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Antifungal Susceptibility: Broth Microdilution Method for MIC Determination

This protocol is adapted for testing the susceptibility of fungal species, such as Candida albicans.

Materials:

-

Fungal strains (e.g., Candida albicans)

-

Appropriate fungal growth medium (e.g., RPMI-1640)

-

Sterile 96-well microtiter plates

-

Chloroacetamide derivatives

-

Spectrophotometer

Procedure:

-

Follow a similar serial dilution procedure as described for the antibacterial MIC assay, using the appropriate fungal growth medium.

-

Prepare a fungal inoculum from a fresh culture and adjust the concentration as per standardized protocols (e.g., CLSI M27-A3 for yeasts).

-

Inoculate the wells with the fungal suspension.

-

Include appropriate growth and sterility controls.

-

Incubate the plate under suitable conditions for fungal growth (e.g., 35°C for 24-48 hours).

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, often determined visually or by reading the optical density with a microplate reader.

Visualizing the Mechanisms: Signaling Pathways and Logical Frameworks

To fully appreciate the therapeutic potential of chloroacetamide derivatives, it is crucial to understand their mechanisms of action at a molecular level. The following diagrams, generated using the DOT language, illustrate key signaling pathways and logical relationships.

Inhibition of the FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are key drivers in many cancers. Chloroacetamide derivatives can act as irreversible inhibitors of FGFR, blocking downstream pro-survival and proliferative signaling.

Experimental Workflow for Drug Discovery

The development of novel chloroacetamide-based therapeutics follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Logical Framework of Covalent Inhibition

The therapeutic efficacy of chloroacetamide derivatives is intrinsically linked to their chemical structure, which dictates their reactivity and target specificity. This diagram illustrates the logical relationship between these key features.

Conclusion

Chloroacetamide derivatives represent a rapidly advancing frontier in medicinal chemistry. Their capacity for targeted covalent inhibition, coupled with their demonstrated efficacy against a spectrum of challenging diseases, positions them as a highly promising class of therapeutic agents. The data, protocols, and mechanistic insights presented in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel medicines. As our understanding of the nuanced interplay between the chloroacetamide warhead and its biological targets deepens, so too will our ability to harness its full therapeutic potential. The continued exploration of this versatile chemical scaffold holds the key to unlocking new and effective treatments for some of the most pressing medical challenges of our time.

safety and handling precautions for N-(2-benzylphenyl)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and preliminary biological profile of N-(2-benzylphenyl)-2-chloroacetamide. The data herein is intended to support research and development activities by providing a consolidated resource for this compound.

Chemical Identity and Physical Properties

This compound is a chloroacetamide derivative with the following identifiers and physical characteristics:

| Property | Value | Reference |

| CAS Number | 21535-43-3 | [1] |

| Molecular Formula | C₁₅H₁₄ClNO | [1] |

| Molecular Weight | 259.73 g/mol | [1] |

| Appearance | Solid | ChemBK |

| Melting Point | 113-114 °C | [1] |

| Boiling Point (Predicted) | 443.2 ± 38.0 °C | [1] |

| Solubility | Soluble in Chloroform | ChemBK |

| Vapor Pressure (Predicted) | 4.73E-08 mmHg at 25°C | ChemBK |

Safety and Handling Precautions

This section details the known and inferred hazards associated with this compound and provides guidance for its safe handling.

GHS Hazard Classification

The following GHS hazard statements have been identified for this compound:

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H411 | Toxic to aquatic life with long lasting effects |

GHS Pictograms:

Precautionary Statements

Safe handling and emergency response measures are outlined by the following precautionary statements:

| Precautionary Statement | Description |

| P264 | Wash skin thoroughly after handling. |

| P273 | Avoid release to the environment. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| P391 | Collect spillage. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicity Data (Inferred from Chloroacetamide)

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 138 mg/kg |

| LD50 | Mouse | Oral | 150 mg/kg |

Chloroacetamide is known to be toxic if swallowed and may cause an allergic skin reaction. It is also suspected of causing reproductive toxicity and teratogenicity.

Experimental Protocols

Synthesis of this compound

The following is a generalized protocol for the synthesis of N-aryl-2-chloroacetamides, which can be adapted for this compound.

Materials:

-

2-Aminodiphenylmethane (or 2-benzyl aniline)

-

Chloroacetyl chloride

-

Triethylamine or other suitable base

-

Anhydrous solvent (e.g., dichloromethane, benzene, or toluene)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 2-aminodiphenylmethane in the chosen anhydrous solvent.

-

Add a suitable base, such as triethylamine, to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the stirred solution.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by washing with water and brine.

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

General Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Mechanism of Action

While specific biological data for this compound is limited, the broader class of N-substituted-2-chloroacetamides has been investigated for various biological activities, most notably as antimicrobial agents.

Antimicrobial Activity

Studies on various N-aryl-2-chloroacetamides have demonstrated their potential as antimicrobial agents. The presence of the chloroacetyl group is often considered crucial for their biological activity. It is hypothesized that the electrophilic carbon of the chloroacetyl moiety can react with nucleophilic residues in biological macromolecules, such as enzymes, leading to their inactivation.

Postulated Antimicrobial Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on studies of related chloroacetamide derivatives, a plausible mechanism involves the inhibition of essential bacterial enzymes. For instance, some chloroacetamides are thought to target bacterial DNA gyrase or topoisomerase II, enzymes critical for DNA replication and repair. By inhibiting these enzymes, the compounds can disrupt essential cellular processes, leading to bacterial cell death. Another potential mechanism could involve the disruption of the fungal cell membrane.

References

N-Aryl-2-Chloroacetamide Compounds: A Comprehensive Technical Review for Drug Development

An In-depth Analysis of Synthesis, Biological Activity, and Mechanisms of Action for Researchers, Scientists, and Drug Development Professionals.

The N-aryl-2-chloroacetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds, characterized by an N-aryl amide linkage to a chloroacetyl group, have garnered significant attention for their potential as anticancer, antimicrobial, and antifungal agents. This technical guide provides a comprehensive review of the current state of research on N-aryl-2-chloroacetamide compounds, focusing on their synthesis, quantitative structure-activity relationships (QSAR), and mechanisms of action.

Synthesis of N-Aryl-2-Chloroacetamide Derivatives

The primary synthetic route to N-aryl-2-chloroacetamide compounds involves the chloroacetylation of a corresponding substituted aniline. This reaction is typically carried out by treating the aniline with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

A general experimental protocol for the synthesis is as follows:

Protocol 1: Synthesis of N-Aryl-2-Chloroacetamides

-

Materials:

-

Substituted aniline (1.0 equivalent)

-

Chloroacetyl chloride (1.1-1.2 equivalents)

-

Triethylamine (TEA) or other suitable base (1.1-1.5 equivalents)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or benzene)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve the substituted aniline (1.0 eq) and triethylamine (1.1-1.5 eq) in the chosen anhydrous solvent in a round-bottom flask.

-

Cool the mixture to 0-5 °C using an ice bath with continuous stirring.

-

Add chloroacetyl chloride (1.1-1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-aryl-2-chloroacetamide.

-

-

Characterization: The structure and purity of the synthesized compounds are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Diagram 1: General Synthesis Workflow

Methodological & Application

step-by-step synthesis protocol for N-(2-benzylphenyl)-2-chloroacetamide

Step-by-Step Synthesis Protocol for N-(2-benzylphenyl)-2-chloroacetamide

For: Researchers, scientists, and drug development professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, a key intermediate in various organic synthesis pathways. The described method details the acylation of 2-aminodiphenylmethane with chloroacetyl chloride. This document offers in-depth explanations for experimental choices, robust safety protocols, and detailed analytical characterization, ensuring reproducibility and a thorough understanding of the synthetic process for researchers in drug discovery and chemical development.

Introduction

This compound is a valuable chemical intermediate, recognized for its role in the synthesis of various biologically active compounds. Its molecular structure, featuring a reactive chloroacetamide group, makes it a versatile precursor for nucleophilic substitution reactions. The synthesis of this compound is achieved through the acylation of 2-aminodiphenylmethane, a common and efficient method for amide bond formation.[1][2][3] This protocol has been optimized for high yield and purity, providing a reliable method for laboratory-scale synthesis.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-aminodiphenylmethane attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen to yield the final amide product, this compound. The presence of a mild base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.[4][5]

Materials and Equipment

3.1 Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-Aminodiphenylmethane | 2884-36-8 | C₁₃H₁₃N | 183.25 | ≥98% | Sigma-Aldrich |

| Chloroacetyl Chloride | 79-04-9 | C₂H₂Cl₂O | 112.94 | ≥98% | Sigma-Aldrich |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | - | - |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Anhydrous | Sigma-Aldrich |

3.2 Equipment

-

Three-neck round-bottom flask (250 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Protocol

4.1 Reaction Setup and Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

4.2 Step-by-Step Procedure

-

Preparation of the Amine Solution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-aminodiphenylmethane (10.0 g, 54.6 mmol) and triethylamine (7.6 mL, 54.6 mmol) in 100 mL of anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.

-

Addition of Acylating Agent: Dissolve chloroacetyl chloride (4.8 mL, 60.1 mmol) in 20 mL of anhydrous DCM and add this solution to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the reaction to proceed at room temperature for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Shake the funnel vigorously and allow the layers to separate.

-

Washing: Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

-

Purification: The resulting crude solid is then purified by recrystallization from ethanol to yield this compound as a white to off-white solid.[4]

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

Melting Point: 113-114 °C[7]

-

¹H NMR (CDCl₃): Spectral data should be consistent with the expected structure.

-

¹³C NMR (CDCl₃): Expected peaks should be observed, confirming the carbon framework.[8]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (259.73 g/mol ) should be present.[7]

Safety and Hazard Management

Personal Protective Equipment (PPE) is mandatory throughout this procedure.

-

Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. Handle only in a well-ventilated fume hood.[9]

-

Triethylamine is flammable and corrosive. Avoid inhalation and skin contact.

-

Dichloromethane is a volatile and suspected carcinogen. Use with adequate ventilation.

-

2-Aminodiphenylmethane may cause skin and eye irritation.[10]

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[11]

-

Eye Contact: Flush with water for at least 15 minutes and seek immediate medical attention.[10]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Spills: Absorb small spills with an inert material and dispose of as hazardous waste. For larger spills, evacuate the area and contact emergency services.[12]

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Extend the reaction time or gently heat the reaction mixture. |

| Loss of product during work-up | Ensure complete extraction and minimize transfers. | |

| Impure Product | Presence of starting material | Optimize the stoichiometry of the reactants. |

| Side reactions | Maintain a low temperature during the addition of chloroacetyl chloride. | |